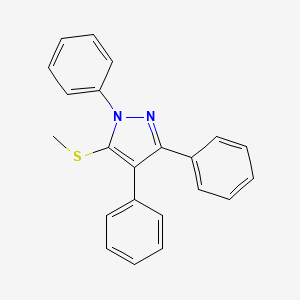

5-Methylthio-1,3,4-triphenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-1,3,4-triphenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-25-22-20(17-11-5-2-6-12-17)21(18-13-7-3-8-14-18)23-24(22)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDJLXWTLQQPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469647 | |

| Record name | 5-Methylthio-1,3,4-triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475094-43-0 | |

| Record name | 5-Methylthio-1,3,4-triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylthio 1,3,4 Triphenyl 1h Pyrazole

Classical Approaches to Pyrazole (B372694) Ring Formation Applied to Methylthio-Triphenyl Systems

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into cyclocondensation reactions and 1,3-dipolar cycloadditions.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. nih.govnih.gov This approach offers a direct and often high-yielding route to the pyrazole core.

The Knorr pyrazole synthesis, first reported in 1883, is the archetypal cyclocondensation reaction for pyrazole formation. nih.gov It involves the reaction of a β-diketone with a hydrazine. nih.gov The regioselectivity of this reaction is a critical consideration, particularly with unsymmetrical diketones and substituted hydrazines, as it can lead to the formation of two possible regioisomers. nih.gov The outcome is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine. nih.gov

For the synthesis of a triphenyl-substituted pyrazole, a precursor such as 1,2,3-triphenyl-1,3-propanedione would be required to react with a suitable hydrazine. The introduction of the methylthio group at the 5-position would likely necessitate a precursor already containing this functionality or a subsequent functionalization of the pyrazole ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 1,3-Dicarbonyl Compound | Substituted Hydrazine | Varies (e.g., acid or base catalysis, solvent) | Substituted Pyrazole | Varies | nih.govnih.gov |

| Ethyl Acetoacetate | Oxamic Acid Thiohydrazide | I₂, TsOH | Pyrazole Derivative | 83% | nih.gov |

| Aryl Hydrochloride Hydrazine | 1,3-Diketones | Aprotic Dipolar Solvents | 1-Arylpyrazoles | Good | nih.gov |

More specialized precursors, such as α-oxoketene dithioacetals and β-oxodithioesters, provide versatile pathways to highly substituted pyrazoles, including those with a methylthio group. These substrates act as 1,3-electrophilic synthons. researchgate.net

The reaction of α-oxoketene dithioacetals with hydrazines can lead to the formation of pyrazoles with a methylthio substituent directly incorporated into the final structure. researchgate.net Similarly, β-oxodithioesters react with arylhydrazines, often with regioselectivity, to produce 5-aminopyrazoles, which can be further modified. beilstein-journals.org A notable example is the synthesis of 1-aryl-3,5-bis(het)arylpyrazoles through the cyclocondensation of arylhydrazines with 3-(methylthio)-1,3-bis(het)aryl-2-propenones, which are generated in situ from 1,3-monothiodiketones. acs.org This method has been shown to proceed with complementary regioselectivity depending on the reaction conditions. acs.org

For instance, reacting in situ generated 3-(methylthio)-1,3-bis(het)aryl-2-propenones with arylhydrazines in the presence of a base like sodium hydride can directly yield trisubstituted pyrazoles. researchgate.net This one-pot, three-component procedure is an efficient strategy for constructing complex pyrazole structures. researchgate.net

| Precursor | Reagent | Conditions | Product | Key Feature | Reference |

| α-Oxoketene Dithioacetals | Hydrazine Hydrate | Varies | (E)-3(5)-styrylpyrazoles | Direct incorporation of styryl group | researchgate.net |

| β-Oxodithioesters | Arylhydrazines | Catalytic Acetic Acid | 5-Aminopyrazoles | Regioselective | beilstein-journals.org |

| 3-(Methylthio)-1,3-bis(het)aryl-2-propenones | Arylhydrazines | Potassium tert-butoxide, tert-butyl alcohol | 1-Aryl-3,5-bis(het)arylpyrazoles | Complementary regioselectivity | acs.org |

| Active Methylene Ketones, Dithioesters, Arylhydrazines | Sodium Hydride, DMF | One-pot, three-component | 1-Aryl-3,5-bis(het)arylpyrazoles | High efficiency | researchgate.net |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions represent another powerful and widely used method for pyrazole synthesis. rsc.org These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkene or an alkyne. chim.it

The reaction of diazo compounds with alkynes is a classic example of a 1,3-dipolar cycloaddition that yields pyrazoles. nih.gov This method is particularly useful for synthesizing polysubstituted pyrazoles. The regioselectivity of the cycloaddition is a key aspect, with both terminal and internal alkynes being viable substrates. researchgate.net For the synthesis of 1,3,4-triphenyl-1H-pyrazole derivatives, a diaryl-substituted alkyne could react with a phenyl-substituted diazo compound. The introduction of the methylthio group would likely require a pre-functionalized alkyne or diazo compound.

The reaction can often be carried out by simple heating, and in the case of α-diazocarbonyl substrates, the reactions can even be conducted under solvent-free conditions to afford the pyrazole products in high yields. researchgate.net

| 1,3-Dipole | Dipolarophile | Conditions | Product | Yield | Reference |

| Diazo Compounds | Alkynes | Heating, Solvent-free | Substituted Pyrazoles | High | researchgate.net |

| N-tosylhydrazones (in situ diazo generation) | Unactivated Bromovinyl Acetals (alkyne surrogates) | - | 3,5-Disubstituted Pyrazoles | Good | organic-chemistry.org |

Nitrile imines, which are typically generated in situ from hydrazonoyl halides, are highly reactive 1,3-dipoles that readily undergo cycloaddition with both alkenes and alkynes to form pyrazolines and pyrazoles, respectively. nih.govrsc.org This method offers a high degree of flexibility in the synthesis of polysubstituted pyrazoles. rsc.org

The regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles can be achieved through the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene, which acts as an alkyne synthon. nih.gov This approach leads to the formation of a bromopyrazoline intermediate that subsequently eliminates HBr to aromatize to the pyrazole. nih.gov The reaction of nitrile imines with enamines has also been reported to afford pyrazoles. researchgate.net

| 1,3-Dipole Source | Dipolarophile | Conditions | Product | Key Feature | Reference |

| Hydrazonoyl Halides | Alkenes/Alkynes | Base (e.g., Triethylamine) | Pyrazolines/Pyrazoles | In situ generation of nitrile imine | nih.gov |

| Hydrazonoyl Chlorides | Cinnamic Aldehydes | K₂CO₃ | 1,3,4,5-Tetra and 1,3,4-Trisubstituted Pyrazoles | Mild, transition-metal-free | rsc.org |

| Hydrazonoyl Halides | Enamines | Chitosan (basic catalyst) | Substituted Pyrazoles | Ecofriendly catalyst | researchgate.net |

Modern and Advanced Synthetic Strategies for 5-Methylthio-1,3,4-triphenyl-1H-pyrazole Derivatives

The construction of a tetrasubstituted pyrazole core, such as that in this compound, necessitates advanced synthetic methods that allow for high efficiency and control. Key modern strategies include multicomponent reactions, transition-metal catalyzed cross-couplings, and innovative technologies like photoredox and flow chemistry.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules like polysubstituted pyrazoles nih.govbeilstein-journals.orgrsc.org. A hypothetical MCR approach to the this compound scaffold could involve the condensation of a 1,3-dicarbonyl compound, phenylhydrazine, and another component to build the core and introduce the substituents.

For instance, a one-pot, four-component reaction could be envisioned starting from simpler building blocks. While a direct MCR for the title compound is not explicitly reported, the synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through various MCRs, demonstrating the feasibility of this approach nih.govmdpi.com. These reactions often proceed with high atom economy and reduce the need for intermediate purification steps, making them highly desirable from a process chemistry perspective. The challenge lies in identifying the precise combination of starting materials that would yield the desired 1,3,4-triphenyl-5-methylthio substitution pattern with high regioselectivity.

One established MCR strategy involves the reaction of hydrazonyl halides with activated alkenes (enaminones), which proceeds via an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction to form fully substituted pyrazoles nih.govunive.it.

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reaction Type | Components | Key Features | Reference |

|---|---|---|---|

| Three-Component | Hydrazonyl chlorides, Enaminones, Base | Forms 1,3,4,5-tetrasubstituted pyrazoles via 1,3-dipolar cycloaddition. High regioselectivity can be achieved. | nih.govunive.it |

| Three-Component | Alkynes, Nitriles, Titanium Imido Complexes | Forms multisubstituted pyrazoles via oxidative N-N bond coupling, avoiding the use of hydrazine reagents. | nih.gov |

| Four-Component | Hydrazine, β-ketoester, Aldehyde, Malononitrile | Leads to highly functionalized pyranopyrazoles, showcasing the complexity achievable with MCRs. | mdpi.com |

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis provides powerful tools for forming C-C and C-N bonds, which are essential for constructing the triphenyl-substituted pyrazole framework. While the initial pyrazole ring might be formed via classical condensation, subsequent C-H functionalization reactions catalyzed by metals like palladium, copper, or rhodium can be employed to introduce the phenyl groups at the desired positions bohrium.comnih.govdntb.gov.ua.

For example, a pre-formed pyrazole core, potentially bearing halogen atoms at the C3, C4, and N1 positions, could undergo sequential Suzuki or Stille cross-coupling reactions with phenylboronic acid or phenylstannanes, respectively, to build the triphenyl scaffold. Alternatively, direct C-H arylation offers a more atom-economical approach, where C-H bonds on the pyrazole ring are directly converted to C-phenyl bonds. Controlling the regioselectivity of these C-H activation steps is a significant challenge but can often be achieved through the use of directing groups or by tuning the electronic properties of the pyrazole substrate and the catalyst system bohrium.com. The introduction of the methylthio group might be accomplished prior to or after the arylation steps, depending on its compatibility with the catalytic conditions.

Photoredox and Flow Chemistry Methodologies

Modern synthetic technologies like photoredox catalysis and continuous flow chemistry offer enhanced control, safety, and efficiency for the synthesis of complex heterocycles. mdpi.comnih.gov

Photoredox catalysis , which uses visible light to initiate single-electron transfer processes, can enable unique transformations under mild conditions. This methodology has been applied to the functionalization of pyrazoles and the synthesis of pyrazolines through [3+2] cycloadditions acs.orgrsc.org. For the synthesis of the target compound, a photoredox-catalyzed reaction could potentially be used for C-H arylation or for the formation of the pyrazole ring itself from novel precursors. For example, a domino sequence involving a photoinduced 1,3-dipolar cycloaddition followed by a photoredox-catalyzed fragmentation has been developed for the regioselective synthesis of pyrazoles acs.org.

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially when handling hazardous intermediates like diazo compounds mdpi.comgalchimia.com. A multi-step synthesis of a complex pyrazole like this compound could be streamlined into a continuous flow "assembly line," where intermediates are generated and consumed in successive reactor coils without isolation . This approach has been successfully used to generate libraries of highly substituted pyrazoles and could be adapted for the target molecule galchimia.com.

Regioselectivity Control in the Synthesis of this compound and Substituted Analogues

Achieving the correct arrangement of substituents on the pyrazole ring is arguably the most critical challenge in synthesizing this compound. The reaction of unsymmetrical 1,3-dicarbonyl precursors with substituted hydrazines can lead to mixtures of regioisomers.

A highly effective strategy for the regioselective synthesis of 5-(methylthio)pyrazoles involves the cyclocondensation of arylhydrazines with α-oxoketene dithioacetals or β-oxodithioesters acs.org. This method provides a reliable route to 1-aryl-5-(methylthio)pyrazoles. In this approach, the β-oxodithioester acts as a 1,3-dielectrophilic synthon. The reaction with phenylhydrazine proceeds via initial attack of the more basic nitrogen (NH2) at the carbonyl carbon, followed by intramolecular cyclization with the elimination of a methanethiol molecule, leading exclusively to the 5-methylthio-substituted pyrazole regioisomer.

By selecting an appropriate β-oxodithioester with a phenyl group at the β-position (R1) and another phenyl group at the α-position (R2), and reacting it with phenylhydrazine, one could theoretically construct the 1,3,4-triphenyl-5-methylthio-1H-pyrazole skeleton with high regiochemical control.

Table 2: Key Precursors for Regioselective Pyrazole Synthesis

| Precursor Type | Reactant | Resulting Regioisomer | Key Advantage | Reference |

|---|---|---|---|---|

| β-Oxodithioester | Arylhydrazine | 1-Aryl-5-(methylthio)pyrazole | Excellent control for introducing the 5-methylthio group. | acs.org |

| Hydrazonyl Chlorides & Enaminones | Base | 1,3,4,5-Tetrasubstituted Pyrazole | Provides access to fully substituted pyrazoles with predictable regiochemistry based on precursor structure. | nih.govmdpi.com |

| Homopropargylic Alcohols | Hydrazonyl Chlorides | 5-Substituted Pyrazoles | Copper(I)-catalyzed reaction allows for regioselective synthesis of C5-functionalized pyrazoles. | thieme.dethieme.de |

Green Chemistry Principles in Pyrazole Synthesis Relevant to the Methylthio-Triphenyl Scaffold

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pyrazole synthesis, this often involves the use of alternative energy sources, greener solvents, and catalyst-free conditions.

Microwave and Ultrasound-Assisted Protocols

The application of non-traditional energy sources like microwave irradiation and ultrasound has become a cornerstone of green organic synthesis. eurekaselect.comrawdatalibrary.net These techniques can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods eurekaselect.comrsc.orgresearchgate.net.

Microwave-assisted synthesis utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to microwave irradiation. This often leads to a significant acceleration of reaction rates. Numerous protocols for the synthesis of pyrazole derivatives under microwave conditions have been reported, including condensations of 1,3-dicarbonyls with hydrazines and multicomponent reactions rawdatalibrary.netresearchgate.net. Such a protocol could be applied to the cyclocondensation step in the synthesis of the triphenyl-methylthio pyrazole core, potentially reducing the required reaction time from hours to minutes.

Ultrasound-assisted synthesis employs acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. This sonochemical approach has been successfully used for synthesizing various heterocyclic compounds, including pyrazoles and pyrazolines, often under mild conditions and in shorter time frames rsc.orgresearchgate.netresearchgate.net. The synthesis of pyrazole-thiazolidinone hybrids, for example, has been achieved in high yields (91-97%) in just 55-65 minutes using ultrasound irradiation mdpi.com. These green methodologies are highly relevant for the efficient and sustainable production of complex scaffolds like this compound.

Aqueous Medium Syntheses

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering advantages such as low cost, non-flammability, and reduced environmental impact. The synthesis of pyrazole derivatives in aqueous media has been successfully demonstrated through various multicomponent reactions. rsc.orgmdpi.com These reactions often involve the condensation of hydrazines with β-dicarbonyl compounds or their equivalents.

For the proposed synthesis of the 1,3,4-triphenyl-1H-pyrazole precursor, a multicomponent reaction in an aqueous medium could be envisioned. This would likely involve the reaction of a substituted hydrazine, a 1,3-dicarbonyl compound, and another component to introduce the third phenyl group. The use of surfactants or co-solvents may be necessary to overcome the low solubility of nonpolar reactants in water.

Several studies have highlighted the use of catalysts to facilitate pyrazole synthesis in water. For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved in pure water using taurine as a catalyst. nih.gov Another approach involves the use of cetyltrimethylammonium bromide (CTAB) to promote the aqueous synthesis of tetrasubstituted pyrazoles. thieme-connect.com These examples suggest that a catalyzed, aqueous synthesis of a suitably functionalized 1,3,4-triphenyl-1H-pyrazole intermediate is feasible.

The introduction of the methylthio group at the 5-position would likely proceed via an electrophilic substitution on the pre-formed pyrazole ring or by using a sulfur-containing building block in the initial cyclization. While specific examples of this transformation in water for the target molecule are not available, the general principles of green chemistry encourage the exploration of aqueous conditions for such reactions.

Below is a table summarizing various aqueous synthetic methodologies for different pyrazole derivatives, which could serve as a basis for developing a method for the target compound.

| Catalyst/Promoter | Reactants | Product Type | Solvent System | Reaction Conditions | Yield (%) | Reference |

| Piperidine (5 mol%) | (Hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Pyrano[2,3-c]pyrazole derivatives | Aqueous medium | Room temperature, 20 min | 85-93 | mdpi.com |

| Et₂NH | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, diverse aldehydes, dimedone | Pyrazole-dimedone derivatives | Water | Ambient temperature, 1-12 h | 40-78 | mdpi.com |

| Acetic acid (2-5 drops) | 1-Phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal, amines | Pyrazole derivatives | Water | 115-140 °C, 9-10 min (Microwave) | 78-90 | mdpi.com |

| Sodium p-toluene sulfonate (NaPTS) | Phenyl hydrazines, aldehydes, malononitrile | 5-Amino pyrazole derivatives | Aqueous medium | Not specified, 5 min | Not specified | rsc.org |

| Taurine | Aldehydes, acyl hydrazides, malononitrile | Dihydropyrano[2,3-c]pyrazoles | Pure water | Not specified | Good to excellent | nih.gov |

This table presents data for the synthesis of various pyrazole derivatives in aqueous media and is intended to be illustrative of the potential for developing a similar synthesis for this compound.

Heterogeneous Catalysis and Reusable Systems

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions, all of which contribute to more sustainable chemical processes. nih.gov The application of heterogeneous catalysts to the synthesis of pyrazoles is a well-established and growing field. morressier.com

A variety of solid acid and base catalysts have been employed for the synthesis of pyrazoles. For the synthesis of the 1,3,4-triphenyl-1H-pyrazole core, a heterogeneous catalyst could be used to promote the cyclocondensation reaction. For example, mesoporous SiO₂-Al₂O₃ has been shown to be an efficient and recyclable catalyst for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives from the condensation of chalcones and phenylhydrazine hydrate. jchemlett.com This suggests that a similar catalytic system could be effective for the synthesis of the fully aromatized triphenyl pyrazole.

Other notable heterogeneous catalysts for pyrazole synthesis include:

Nano-ZnO: Used for the synthesis of 1,3,5-substituted pyrazoles from the condensation of phenylhydrazine and ethyl acetoacetate, offering excellent yields and short reaction times. nih.gov

Nickel-based heterogeneous catalysts: Employed in the one-pot synthesis of pyrazoles from the condensation of hydrazines, ketones, and aldehydes at room temperature. These catalysts have demonstrated reusability for up to seven cycles. mdpi.com

Solid-phase vinyl alcohol (SPVA): Utilized as a heterogeneous catalyst for the solvent-free synthesis of amino pyrazole derivatives from aromatic aldehydes, malononitrile, and phenylhydrazine. rsc.org

Mn/ZrO₂: Applied in the ultrasound-assisted synthesis of pyrano[2,3-c]pyrazoles, demonstrating high yields in short reaction times and reusability for up to six cycles. nih.gov

Fe₃O₄@L-arginine: A magnetic nanocatalyst used for the one-pot synthesis of spiro-pyrano[2,3-c]pyrazole derivatives, which can be easily recovered using an external magnet. nih.gov

The following table summarizes the performance of various heterogeneous catalysts in the synthesis of different pyrazole derivatives, providing a basis for their potential application in the synthesis of this compound.

| Catalyst | Reactants | Product Type | Solvent | Reaction Conditions | Yield (%) | Reusability | Reference |

| Mesoporous SiO₂-Al₂O₃ | Substituted chalcone, phenylhydrazine hydrate | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives | EtOH | 85 °C, 60 min | Excellent | Investigated for 3 cycles | jchemlett.com |

| Nano-ZnO | Phenylhydrazine, ethyl acetoacetate | 1,3,5-substituted pyrazole derivatives | Not specified | Not specified | 95 | Not specified | nih.gov |

| Nickel-based catalyst | Hydrazine, ketone derivatives, aldehyde derivatives | Pyrazole derivatives | Ethanol | Room temperature, 3 h | Good to excellent | Up to 7 cycles | mdpi.com |

| Solid-phase vinyl alcohol (SPVA) | Aromatic aldehydes, malononitrile, phenyl hydrazine | Amino pyrazole derivatives | Solvent-free | Not specified | Not specified | Not specified | rsc.org |

| Mn/ZrO₂ | Ethyl acetoacetate/dimethylacetylenedicarboxylate, malononitrile, hydrazine hydrate, aryl aldehydes | Pyrano[2,3-c]pyrazole derivatives | Ethanol | 80 °C, 10 min (Ultrasound) | 88-98 | Up to 6 cycles | nih.gov |

| Fe₃O₄@L-arginine | Not specified | Spiro-pyrano[2,3-c]pyrazole derivatives | Not specified | One-pot | Not specified | Recyclable | nih.gov |

This table illustrates the application of various heterogeneous catalysts in the synthesis of pyrazole derivatives and suggests their potential utility for the synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylthio 1,3,4 Triphenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and environment of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of the proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. For 5-Methylthio-1,3,4-triphenyl-1H-pyrazole, the spectrum is expected to show distinct signals for the protons of the methylthio group and the three separate phenyl rings.

The protons of the three phenyl rings, attached to positions 1, 3, and 4 of the pyrazole (B372694) core, would produce complex overlapping multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns would be influenced by the electronic effects of the pyrazole ring and the steric hindrance between the rings, which affects their rotational freedom. The methylthio (-SCH₃) group is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would likely be in the range of δ 2.4–2.7 ppm, a region characteristic of methyl groups attached to a sulfur atom in a heterocyclic system.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (3 x C₆H₅) | 7.0 – 8.0 | Multiplet (m) | 15H |

| Methylthio Protons (-SCH₃) | 2.4 – 2.7 | Singlet (s) | 3H |

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The spectrum for this compound would display signals for the pyrazole ring carbons, the carbons of the three phenyl rings, and the methylthio carbon. The chemical shifts of the pyrazole carbons (C3, C4, C5) are highly dependent on their substituents. Based on data from similar 1,3,5-triphenylpyrazole systems, the pyrazole carbons are expected in the δ 110–150 ppm range. researchgate.net The phenyl ring carbons typically resonate between δ 125–140 ppm, with the ipso-carbons (the carbons directly attached to the pyrazole ring) appearing at the lower field end of this range. The methylthio carbon (-SCH₃) is anticipated to give a signal at approximately δ 15 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between carbon types. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (absent in this molecule), while quaternary carbons would be invisible. This would confirm the methylthio carbon and the protonated carbons of the phenyl rings.

2D NMR techniques are crucial for confirming the structural assignment:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, primarily showing correlations between adjacent ortho, meta, and para protons within each of the three phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly bonded to. This would definitively link the aromatic proton signals to their corresponding phenyl carbon signals and the methylthio proton singlet to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for piecing together the molecular structure. It shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

A correlation from the methylthio protons (-SCH₃) to the C5 carbon of the pyrazole ring, confirming the position of the methylthio group.

Correlations from the ortho-protons of the N1-phenyl ring to the C5 carbon of the pyrazole ring.

Correlations from the ortho-protons of the C3-phenyl and C4-phenyl rings to their respective attachment points on the pyrazole core (C3 and C4).

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3, C4, C5 | 110 – 150 |

| Aromatic Carbons (C₆H₅) | 125 – 140 |

| Methylthio Carbon (-SCH₃) | ~15 |

| Protons (¹H) | Correlated Carbons (¹³C) |

|---|---|

| -SCH₃ | Pyrazole C5 |

| Ortho-H of N1-Phenyl | Pyrazole C5 |

| Ortho-H of C3-Phenyl | Pyrazole C3, Pyrazole C4 |

| Ortho-H of C4-Phenyl | Pyrazole C4, Pyrazole C3, Pyrazole C5 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum provides a "fingerprint" of a molecule. For this compound, the spectrum would be dominated by absorptions from the aromatic rings. researchgate.net Key expected bands include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹ (typically 3100–3030 cm⁻¹).

Aromatic C=C and Pyrazole C=N/C=C stretching: A series of sharp, medium-to-strong bands in the 1610–1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending: Strong, sharp bands in the fingerprint region below 1300 cm⁻¹, with strong absorptions between 900 and 675 cm⁻¹ being particularly diagnostic of the substitution pattern on the phenyl rings.

C-S stretching: A weak to medium intensity band is expected for the carbon-sulfur bond of the thioether group, typically appearing in the 700–600 cm⁻¹ range.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 – 3030 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2980 – 2950 | Weak |

| Aromatic C=C & Pyrazole C=N/C=C Stretch | 1610 – 1450 | Medium-Strong |

| Aromatic C-H Bending (Out-of-plane) | 900 – 675 | Strong |

| C-S Stretch | 700 – 600 | Weak-Medium |

Raman spectroscopy is a complementary technique to IR. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric "ring breathing" modes of the phenyl groups, which give rise to strong, sharp bands. The C-S stretching vibration, which can be weak in the IR spectrum, may also produce a more readily identifiable signal in the Raman spectrum. ias.ac.inresearchgate.net The symmetric stretching of the pyrazole ring system would also be expected to be Raman active.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₂₂H₁₈N₂S) is approximately 342.12 g/mol . A high-resolution mass spectrum would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in an electron ionization (EI) mass spectrum would provide valuable structural clues. The molecular ion peak (M⁺˙) at m/z 342 would be expected to be relatively intense due to the stability of the aromatic system. youtube.com Common fragmentation pathways for substituted pyrazoles often involve the cleavage of bonds adjacent to the ring and rearrangements within the ring itself. researchgate.net

Key predicted fragments include:

Loss of a methyl radical: A peak at m/z 327 ([M-CH₃]⁺), resulting from the cleavage of the S-CH₃ bond.

Loss of the thioformyl radical: A peak at m/z 297 ([M-CHS]⁺).

Phenyl cation: A prominent peak at m/z 77, corresponding to the stable C₆H₅⁺ ion.

Ring fragmentation: Cleavage of the pyrazole ring could lead to the loss of N₂ (28 amu) or HCN (27 amu) from various intermediate fragments. researchgate.net

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 342 | [C₂₂H₁₈N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 327 | [M - CH₃]⁺ | Loss of ∙CH₃ from methylthio group |

| 295 | [M - SCH₃]⁺ | Loss of ∙SCH₃ radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula, which is a critical step in the identification of a compound.

In the analysis of this compound, an HRMS experiment would yield the exact mass of the molecular ion. The theoretical exact mass of this compound, with the molecular formula C₂₂H₁₈N₂S, can be calculated by summing the exact masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Sulfur: 31.972071).

Illustrative HRMS Data Table

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₁₈N₂S |

| Theoretical Exact Mass | 354.1242 |

| Measured m/z (M+H)⁺ | 355.1315 |

| Mass Accuracy (ppm) | < 5 ppm |

The data presented in the table would confirm the elemental composition of the synthesized molecule, providing strong evidence for the presence of the target compound. The low mass error, typically in the parts-per-million (ppm) range, is a hallmark of HRMS and provides a high degree of confidence in the assigned molecular formula.

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) is an invaluable tool for structural elucidation, providing information about the fragmentation pattern of a molecule. In an MS/MS experiment, the molecular ion of interest is isolated, subjected to fragmentation, and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent substructures.

Illustrative Tandem MS/MS Fragmentation Data

The following table provides a hypothetical fragmentation pattern for this compound, based on the known fragmentation behavior of similar heterocyclic compounds.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 355.1315 | 308.1093 | Loss of SCH₃ radical |

| 355.1315 | 278.1184 | Loss of C₆H₅ radical |

| 355.1315 | 180.0657 | Phenyl-pyrazole fragment |

| 355.1315 | 77.0391 | Phenyl cation |

The interpretation of these fragment ions allows for the confirmation of the presence of the methylthio group, the three phenyl substituents, and the central pyrazole ring, thus corroborating the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

A successful single-crystal X-ray diffraction analysis of this compound would provide a definitive confirmation of its molecular structure. The resulting crystal structure would reveal the planarity of the pyrazole ring and the relative orientations of the three phenyl substituents and the methylthio group.

Illustrative Crystallographic Data Table

As no specific crystallographic data for this compound is currently available in public databases, the following table presents typical crystallographic parameters that would be expected from such an analysis.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1925.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.225 |

| R-factor (%) | < 5 |

The crystallographic data would not only confirm the connectivity of the atoms but also provide insights into the intermolecular interactions, such as π-π stacking or C-H···π interactions, that govern the packing of the molecules in the crystal lattice.

Theoretical and Computational Investigations of 5 Methylthio 1,3,4 Triphenyl 1h Pyrazole

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

For a molecule like 5-Methylthio-1,3,4-triphenyl-1H-pyrazole, DFT calculations would be the primary method to determine its most stable three-dimensional structure (molecular geometry) and to analyze its electronic properties. nih.gov Researchers typically employ functionals like B3LYP to perform these calculations, which offer a balance between accuracy and computational cost for organic molecules. eurasianjournals.comsemanticscholar.org

The expected output from such a study would include optimized bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and electronic transitions. researchgate.net A molecular electrostatic potential (MEP) map would also be generated to identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for this compound This table is illustrative of the type of data that would be generated from DFT calculations and is not based on actual experimental or computational results.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| Energy Gap (HOMO-LUMO) | (Value in eV) |

| Dipole Moment | (Value in Debye) |

| C-S Bond Length (Thioether) | (Value in Å) |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are often used to predict spectroscopic data. mdpi.com For this compound, these calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov Comparing these computationally predicted spectra with experimentally obtained data is a standard method for confirming the structure of a synthesized compound. semanticscholar.org

Molecular Modeling and Simulation Approaches

These methods are used to study the physical movements and conformational flexibility of molecules.

The presence of three phenyl rings and a methylthio group attached to the pyrazole (B372694) core suggests that this compound could exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis would be performed to identify the most stable, low-energy conformers. iu.edu.sa This process involves systematically rotating key bonds and calculating the potential energy of each resulting structure to find the global energy minimum.

Molecular Dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of this compound over time. eurasianjournals.com By simulating the motion of atoms and molecules, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. nih.govtandfonline.com This information is particularly valuable for understanding how the molecule might behave in a biological system or in solution.

Structure-Reactivity Relationships and Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in exploring the reactivity of pyrazole derivatives and the mechanisms of their reactions. mdpi.com By modeling reaction pathways, researchers can calculate activation energies and identify transition states. This allows for the prediction of the most likely products of a reaction and provides a detailed, step-by-step view of how the reaction occurs. For this compound, such studies could investigate its susceptibility to oxidation at the sulfur atom or electrophilic substitution on the phenyl rings.

While the specific application of these powerful computational tools to this compound has not yet been reported, the established success of these methods on other pyrazole derivatives indicates that it is a promising candidate for future theoretical investigation.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods based on Density Functional Theory (DFT) are particularly valuable for elucidating its structural and electronic characteristics, which in turn govern its spectroscopic signatures. rsc.orgresearchgate.net By simulating these properties, researchers can gain a deeper understanding of the molecule's behavior at an atomic level. The most common approaches involve geometry optimization of the molecule to find its lowest energy conformation, followed by calculations of specific properties such as NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). dntb.gov.uaresearchgate.net

The accuracy of these predictions is highly dependent on the chosen theoretical level, which includes the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)). nih.govnih.govnih.gov These methods have been successfully applied to a wide range of pyrazole derivatives, demonstrating a strong correlation between computed and experimental values. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical calculations of ¹H and ¹³C NMR spectra are crucial for confirming molecular structures. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for predicting NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net The process begins with the optimization of the molecular geometry. Subsequently, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm).

Studies on similar phenyl-substituted pyrazoles have shown that DFT methods can reliably predict chemical shifts, aiding in the correct assignment of complex experimental spectra. nih.govnih.govresearchgate.net For this compound, this would involve calculating the shifts for the protons and carbons of the pyrazole core, the three phenyl rings, and the methylthio group.

Disclaimer: The following table contains illustrative data based on typical computational results for structurally related pyrazole derivatives. It is intended to demonstrate the output of such theoretical analyses and does not represent experimentally verified data for this compound.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound.

| Atom Type | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | ||

| 2.40 - 2.60 | Protons of the -SCH₃ group | |

| 7.20 - 7.80 | Aromatic protons of the three phenyl rings | |

| ¹³C NMR | ||

| 15.0 - 17.0 | Carbon of the -SCH₃ group | |

| 125.0 - 135.0 | Aromatic carbons of the three phenyl rings |

Infrared (IR) Spectroscopy Prediction

Computational methods are also used to predict the vibrational spectrum (IR) of a molecule. After geometry optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and other method-specific limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, the predicted IR spectrum would reveal characteristic vibrational modes. These include C-H stretching from the aromatic rings, C=N and C=C stretching within the pyrazole and phenyl rings, and the C-S stretching of the methylthio group. dntb.gov.ua Analysis of these modes provides a vibrational fingerprint of the molecule.

Disclaimer: The following table contains illustrative data based on typical computational results for structurally related pyrazole derivatives. It is intended to demonstrate the output of such theoretical analyses and does not represent experimentally verified data for this compound.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for this compound.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3050 - 3100 | Medium | Aromatic C-H stretching |

| 1590 - 1610 | Strong | C=N stretching (pyrazole ring) |

| 1450 - 1500 | Strong | C=C stretching (aromatic rings) |

| 1350 - 1400 | Medium | C-N stretching |

UV-Visible (UV-Vis) Spectroscopy Prediction

The electronic absorption properties of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*).

For a conjugated system like this compound, TD-DFT calculations can predict the UV-Vis spectrum, which is dominated by π → π* transitions within the aromatic system. st-andrews.ac.ukmdpi.com These calculations help elucidate the relationship between the molecule's electronic structure and its absorption of light.

Disclaimer: The following table contains illustrative data based on typical computational results for structurally related pyrazole derivatives. It is intended to demonstrate the output of such theoretical analyses and does not represent experimentally verified data for this compound.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| 310 - 330 | > 0.4 | HOMO → LUMO (π → π*) |

| 260 - 280 | > 0.2 | HOMO-1 → LUMO (π → π*) |

Future Perspectives and Emerging Research Avenues for 5 Methylthio 1,3,4 Triphenyl 1h Pyrazole Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of polysubstituted pyrazoles is a well-established field, yet the quest for more efficient, selective, and sustainable methods continues. organic-chemistry.orgmdpi.com For 5-Methylthio-1,3,4-triphenyl-1H-pyrazole, future research could focus on moving beyond traditional condensation reactions to explore novel synthetic pathways and catalytic systems.

One promising avenue is the development of multi-component reactions (MCRs) . MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to generate complex molecules. tandfonline.comnih.gov Designing a one-pot synthesis for this compound from simple, readily available starting materials would be a significant advancement.

Furthermore, the exploration of novel catalytic systems could greatly enhance the synthesis of this pyrazole (B372694) derivative. While traditional methods often rely on acid or base catalysis, modern catalysis offers a broader toolkit.

Metal Catalysis: Transition metal catalysts, such as copper, palladium, and ruthenium, have been extensively used in C-N and C-S bond-forming reactions, which are crucial for the assembly of the target molecule. organic-chemistry.orgnih.gov Future work could involve screening a variety of metal catalysts to identify those that offer higher yields, better regioselectivity, and milder reaction conditions.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in organic synthesis. nih.gov Organocatalysts can offer unique reactivity and selectivity profiles, and their application to the synthesis of substituted pyrazoles is an area ripe for exploration.

Nanocatalysis: Nanoparticle-based catalysts can exhibit enhanced activity and selectivity due to their high surface-area-to-volume ratio. mdpi.com Investigating the use of metal nanoparticles, such as nano-ZnO, could lead to highly efficient and recyclable catalytic systems for the synthesis of this compound. mdpi.com

| Catalytic System | Potential Advantages | Representative Catalyst Examples |

| Metal Catalysis | High efficiency, control over selectivity, broad substrate scope | Copper(I) salts, Palladium complexes, Ruthenium complexes |

| Organocatalysis | Metal-free, mild reaction conditions, enantioselective potential | Proline derivatives, Chiral phosphoric acids |

| Nanocatalysis | High activity, recyclability, improved stability | Nano-ZnO, Palladium nanoparticles |

Development of Advanced Functional Derivatives

The functionalization of the pyrazole core is a key strategy for modulating its physicochemical and biological properties. nih.gov For this compound, the existing phenyl and methylthio groups offer sites for further modification, leading to the development of advanced functional derivatives with tailored properties.

Future research could focus on several key areas of functionalization:

Modification of the Phenyl Rings: The three phenyl rings on the pyrazole core can be substituted with a wide range of functional groups, such as halogens, nitro groups, amino groups, and alkoxy groups. These substitutions can influence the electronic properties, solubility, and biological activity of the molecule.

Transformation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which would significantly alter the electronic and steric properties of the molecule. Furthermore, the methyl group could be replaced with other alkyl or aryl groups to create a library of 5-thio-substituted pyrazoles. researchgate.netdoaj.org

Introduction of New Functional Groups: Direct C-H functionalization of the pyrazole ring or the phenyl substituents could be explored to introduce new functionalities, such as cyano, carboxyl, or heterocyclic groups.

| Derivative Class | Potential Properties and Applications |

| Halogenated Derivatives | Enhanced biological activity (e.g., antimicrobial, anticancer) |

| Amino and Nitro Derivatives | Precursors for further functionalization, potential for dye and material applications |

| Sulfoxide and Sulfone Derivatives | Increased polarity and potential for unique biological interactions |

| Heterocyclic-Substituted Derivatives | Modulation of pharmacological properties, development of novel ligands |

Integration with Emerging Technologies in Chemical Synthesis (e.g., Continuous Flow Processes)

The integration of emerging technologies can revolutionize the synthesis of complex organic molecules. Continuous flow chemistry , in particular, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. mdpi.comrsc.orggalchimia.comrsc.org

The application of continuous flow technology to the synthesis of this compound could offer several benefits:

Improved Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents or exothermic reactions. nih.gov

Telescoped Synthesis: Multiple reaction steps can be performed in a continuous sequence without the need for isolation and purification of intermediates, significantly streamlining the synthetic process. nih.gov

Future research could focus on developing a multi-step continuous flow synthesis of this compound, potentially integrating in-line purification and analysis techniques. galchimia.com

| Technology | Key Advantages for Pyrazole Synthesis |

| Continuous Flow Synthesis | Enhanced safety, improved control, scalability, potential for automation |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields |

| Ultrasound-Assisted Synthesis | Improved reaction rates and yields, particularly for heterogeneous reactions |

Interdisciplinary Research Directions Beyond Current Scope

The versatile nature of the pyrazole scaffold suggests that the applications of this compound and its derivatives could extend beyond traditional chemical research into various interdisciplinary fields.

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. globalresearchonline.netnih.govnih.gov Future research could involve screening this compound and its derivatives for various biological targets.

Materials Science: The aromatic and electron-rich nature of the triphenylpyrazole core suggests potential applications in materials science. mdpi.com For instance, derivatives of this compound could be investigated as organic light-emitting diodes (OLEDs), fluorescent probes, or components of advanced polymers.

Agrochemicals: Many commercial pesticides and herbicides are based on the pyrazole scaffold. tandfonline.commdpi.com The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, forming coordination complexes with interesting catalytic or material properties. nih.gov

Q & A

Q. What in silico approaches predict the biological target affinity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.